

spectroscopic data for 2,6-Dichloro-3-hydroxyisonicotinaldehyde (NMR, IR, MS)

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Compound of Interest

Compound Name: 2,6-Dichloro-3-hydroxyisonicotinaldehyde

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A Technical Guide to the Spectroscopic Characterization of **2,6-Dichloro-3-hydroxyisonicotinaldehyde**

Authored by: A Senior Application Scientist

Introduction

2,6-Dichloro-3-hydroxyisonicotinaldehyde, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a pyridine ring adorned with chloro, hydroxyl, and aldehyde functional groups, necessitates a robust and multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this endeavor. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering not just the data itself, but the underlying principles and experimental considerations essential for researchers, scientists, and professionals in drug development. The correct interpretation of these spectra is paramount for confirming molecular structure, assessing purity, and understanding the chemical properties that drive its function.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. **2,6-Dichloro-3-hydroxyisonicotinaldehyde** consists of a pyridine core, with

substituents at positions 2, 3, 4, and 6. The IUPAC name for this compound is 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde.

Molecular Formula: $C_6H_3Cl_2NO_2$ Molecular Weight: 192.00 g/mol

The arrangement of electron-withdrawing groups (chlorine atoms, aldehyde) and an electron-donating group (hydroxyl) on the aromatic ring creates a unique electronic environment, which is reflected distinctively in its spectroscopic signatures.

Caption: Molecular structure of **2,6-Dichloro-3-hydroxyisonicotinaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.^{[1][2]} By analyzing the chemical shifts, coupling constants, and integration of proton (1H) and carbon (^{13}C) signals, a detailed map of the molecular skeleton can be constructed.

Predicted 1H and ^{13}C NMR Data

While experimental data for this specific molecule is not readily available in public repositories, highly accurate predictions can be made using computational algorithms that consider the effects of various functional groups on the pyridine ring.^{[3][4][5][6]}

1H NMR (Predicted)	δ (ppm)	Multiplicity	Integration	Assignment
Aldehyde Proton	~10.2	s	1H	-CHO
Aromatic Proton	~8.0	s	1H	H-5
Hydroxyl Proton	~5.0-6.0	br s	1H	-OH

¹³ C NMR (Predicted)	δ (ppm)	Assignment
Aldehyde Carbonyl	~190	C=O
Aromatic C-OH	~155	C-3
Aromatic C-Cl	~148	C-2, C-6
Aromatic C-CHO	~130	C-4
Aromatic C-H	~125	C-5

Interpretation and Scientific Rationale

- ¹H NMR: The spectrum is expected to be relatively simple.
 - Aldehyde Proton (~10.2 ppm): This proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent oxygen atom, placing its signal far downfield. It appears as a singlet as there are no adjacent protons to couple with.
 - Aromatic Proton (~8.0 ppm): There is only one proton on the pyridine ring at position 5. Its chemical shift is influenced by the adjacent electron-withdrawing chlorine and aldehyde groups, shifting it downfield. It will appear as a singlet.
 - Hydroxyl Proton (Variable): The chemical shift of the -OH proton is variable and concentration-dependent. It often appears as a broad singlet due to hydrogen exchange.
- ¹³C NMR: The spectrum will show five distinct signals, as C-2 and C-6 are chemically equivalent due to the molecule's symmetry.
 - Carbonyl Carbon (~190 ppm): Similar to the aldehyde proton, the carbonyl carbon is significantly deshielded and appears at the lowest field.[\[7\]](#)
 - Substituted Carbons: The carbons directly attached to electronegative atoms (O and Cl) are deshielded and appear at higher chemical shifts (148-155 ppm). The carbon attached to the hydroxyl group (C-3) is expected to be the most deshielded of the ring carbons.
 - Aromatic Carbons: The remaining ring carbons (C-4 and C-5) appear at chemical shifts typical for aromatic systems.[\[7\]](#)

Experimental Protocol: Acquiring NMR Data[8]

A robust protocol is crucial for obtaining high-quality, reproducible NMR data.

- **Sample Preparation:** Dissolve 5-10 mg of purified **2,6-dichloro-3-hydroxyisonicotinaldehyde** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). DMSO- d_6 is often preferred for compounds with hydroxyl protons to slow down exchange and allow for their observation.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Filtration:** Filter the solution into a clean, dry 5 mm NMR tube.
- **Instrumentation:** Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Acquisition:**
 - Acquire a 1H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , a greater number of scans and a longer acquisition time will be necessary.[8]
- **Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

[9]

Key IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3400-3200 (broad)	O-H stretch	Hydroxyl (-OH)
~3100-3000	C-H stretch	Aromatic C-H
~2850 & ~2750	C-H stretch	Aldehyde (-CHO)
~1700 (strong)	C=O stretch	Aldehyde (C=O)
~1600 & ~1470	C=C stretch	Aromatic Ring
~1260	C-O stretch	Phenolic C-O
~800-600	C-Cl stretch	Aryl Halide

Interpretation and Scientific Rationale

- **Hydroxyl Region (3400-3200 cm⁻¹):** A broad and prominent peak in this region is a hallmark of an O-H stretch, with the broadening caused by intermolecular hydrogen bonding.
- **Aldehyde Peaks:** The aldehyde is confirmed by two key features: the strong, sharp C=O stretch around 1700 cm⁻¹ and the characteristic pair of weaker C-H stretching bands near 2850 cm⁻¹ and 2750 cm⁻¹.^[9]
- **Aromatic Region:** The presence of the pyridine ring is indicated by C=C stretching vibrations in the 1600-1470 cm⁻¹ range and the aromatic C-H stretch just above 3000 cm⁻¹.
- **Fingerprint Region (<1400 cm⁻¹):** This region contains complex vibrations, including the C-O and C-Cl stretches, which are highly specific to the overall molecular structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR^{[11][12]}

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.^{[10][11]}

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental noise.^[10]

- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal surface.
- **Apply Pressure:** Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal.
- **Data Acquisition:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm^{-1} .
- **Cleaning:** After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, confirming its elemental composition and offering clues about its structure.^{[12][13]} For **2,6-Dichloro-3-hydroxyisonicotinaldehyde**, Electrospray Ionization (ESI) is a suitable soft ionization technique.^{[14][15]}

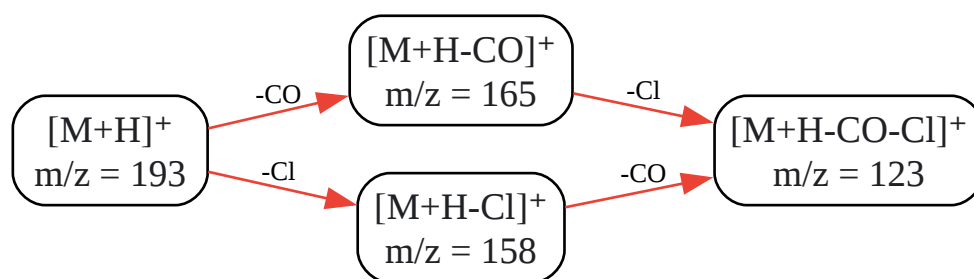
Expected Mass Spectrum Data (ESI-MS)

Ion	Calculated m/z	Notes
$[M+H]^+$	192.96	Molecular ion peak (protonated)
$[M+H+2]^+$	194.96	Isotope peak due to one ^{37}Cl
$[M+H+4]^+$	196.96	Isotope peak due to two ^{37}Cl

Interpretation and Scientific Rationale

- **Molecular Ion and Isotopic Pattern:** The most critical feature is the isotopic cluster of the molecular ion. Chlorine has two stable isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic pattern of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. Observing this pattern is definitive proof of the presence of two chlorine atoms.

- Fragmentation: While ESI is a soft ionization method, some fragmentation can occur.[14] Key fragmentation pathways for aromatic aldehydes often involve the loss of the aldehyde group or its components.[16][17][18][19]
 - Loss of H ($m/z -1$): Cleavage of the aldehydic C-H bond.
 - Loss of CO ($m/z -28$): A common fragmentation for aldehydes and ketones, resulting in the loss of carbon monoxide.[16]
 - Loss of Cl ($m/z -35$): Loss of a chlorine radical from the pyridine ring.[20][21]



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Caption: A plausible fragmentation pathway for the subject molecule in MS.

Experimental Protocol: ESI-MS[25]

- Sample Preparation: Prepare a dilute solution of the compound (~1-10 $\mu\text{g/mL}$) in a solvent compatible with ESI, such as methanol or acetonitrile/water.[22]
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z . Both positive and negative ion modes should be tested to determine the

optimal ionization.[23][24]

Summary of Spectroscopic Data

Technique	Feature	Expected Value/Observation	Structural Confirmation
¹ H NMR	Aldehyde Proton	~10.2 ppm (singlet)	Presence of -CHO group
Aromatic Proton	~8.0 ppm (singlet)	Monosubstituted pyridine ring proton	
¹³ C NMR	Carbonyl Carbon	~190 ppm	Presence of C=O group
Aromatic Carbons	5 signals (125-155 ppm)	Confirms the carbon skeleton	
IR	O-H Stretch	3400-3200 cm ⁻¹ (broad)	Presence of -OH group
C=O Stretch	~1700 cm ⁻¹ (strong, sharp)	Presence of aldehyde	
C-Cl Stretch	~800-600 cm ⁻¹	Presence of C-Cl bonds	
MS	[M+H] ⁺ Isotope Cluster	m/z 193, 195, 197	Confirms molecular formula and presence of two Cl atoms

Conclusion

The comprehensive spectroscopic analysis of **2,6-Dichloro-3-hydroxyisonicotinaldehyde** through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle: IR identifies the functional groups, MS confirms the molecular weight and elemental composition (specifically the presence of two chlorine atoms), and NMR provides the precise connectivity of the atoms in the molecular framework. For researchers in drug discovery and materials science, a thorough understanding and application of these analytical methodologies are fundamental to ensuring

the identity, purity, and quality of synthesized compounds, thereby upholding the integrity of their scientific findings.

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